2-Cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron
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Overview
Description
3-Ferrocenylpropionic acid, also known as (2-carboxyethyl)ferrocene, is an organometallic compound composed of two metallocene rings (ferrocene) connected by a carbon chain. Its chemical formula is C13H12FeO2, and it appears as reddish-brown crystals. This compound is known for its thermal and chemical stability, making it a valuable material in various applications .
Preparation Methods
3-Ferrocenylpropionic acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of lithium metallocene with ferrous chloride in a solvent such as toluene or ether.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ferrocenylpropionic acid undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidation states of the ferrocene moiety.
Reduction: Reduction reactions can be performed using reducing agents, altering the oxidation state of the iron center.
Substitution: The compound can undergo substitution reactions, where functional groups on the ferrocene rings are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products depend on the type of reaction but can include various substituted ferrocenes and oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Ferrocenylpropionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ferrocenylpropionic acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involving electron transfer processes .
Comparison with Similar Compounds
3-Ferrocenylpropionic acid can be compared with other ferrocene derivatives:
Properties
Molecular Formula |
C13H14FeO2-6 |
---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C8H9O2.C5H5.Fe/c1-6(8(9)10)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,1H3,(H,9,10);1-5H;/q-1;-5; |
InChI Key |
XDUXKKNJCIPALW-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1)C(=O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
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